4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine
Overview
Description
“4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine” is a chemical compound . It is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .
Synthesis Analysis
A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .Molecular Structure Analysis
The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy and mass-spectrometry .Chemical Reactions Analysis
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The only representative of 1-substituted 4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidines, 1-phenyl derivative 1a was obtained by the reaction of carboxamide 2a .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine” are not fully specified. The molecular formula is C6H4ClN3 and the molecular weight is 153.6 .Scientific Research Applications
Organic Synthesis
- Summary of Application : “4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine” is used as an intermediate in the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines . These compounds may have useful pharmacological properties .
- Methods of Application : The compound was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .
- Results or Outcomes : The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy and mass-spectrometry .
Antiviral and Analgesic Activity
- Summary of Application : Compounds derived from “4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine” have shown various biological activities, including antiviral and analgesic activity .
- Results or Outcomes : While specific results or outcomes are not detailed in the source, the implication is that these compounds have shown promise in these areas .
Treatment of Erectile Dysfunction and Hyperuricemia
- Summary of Application : Derivatives of “4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine” have been used in the treatment of male erectile dysfunction and hyperuricemia .
- Results or Outcomes : While specific results or outcomes are not detailed in the source, the implication is that these compounds have shown promise in these areas .
Prevention of Gout
- Summary of Application : Compounds derived from “4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine” have been used in the prevention of gout .
- Results or Outcomes : While specific results or outcomes are not detailed in the source, the implication is that these compounds have shown promise in this area .
Antitumor Activity
- Summary of Application : “4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine” is an important structural fragment present in naturally occurring nucleosides (Formycin A and Formycin B), which have significant antitumor activity .
- Results or Outcomes : While specific results or outcomes are not detailed in the source, the implication is that these compounds have shown promise in this area .
Antibacterial and Antiproliferative Activity
- Summary of Application : Functionally substituted “4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine” showed good antibacterial and antiproliferative activity .
- Results or Outcomes : While specific results or outcomes are not detailed in the source, the implication is that these compounds have shown promise in these areas .
Safety And Hazards
properties
IUPAC Name |
4-chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-6-5(3-9-11-6)7(8)10-4/h2-3H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSIWTLJMVJMJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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